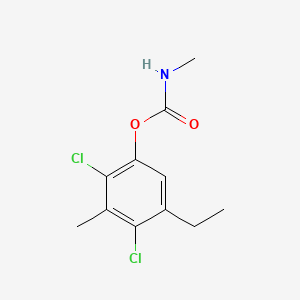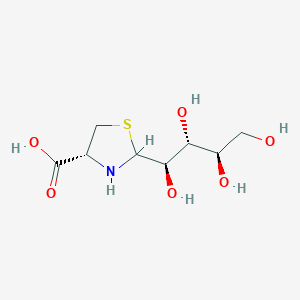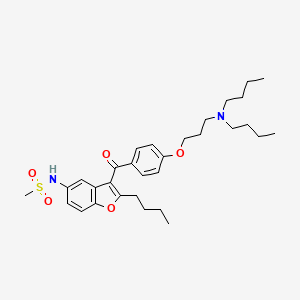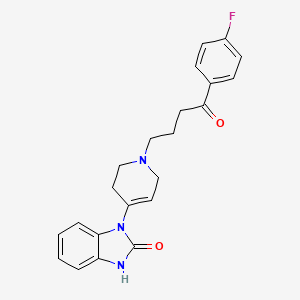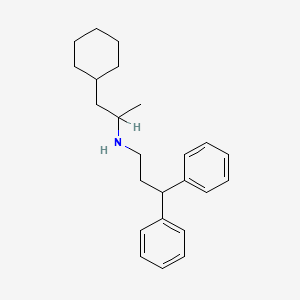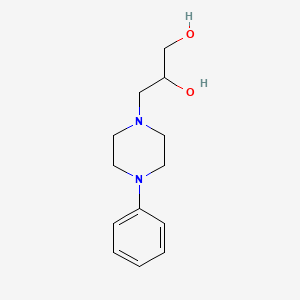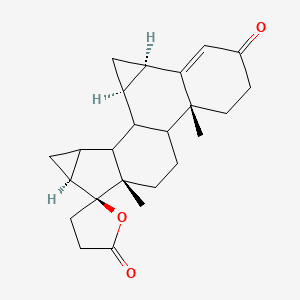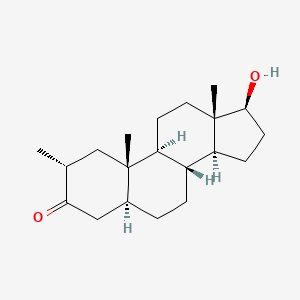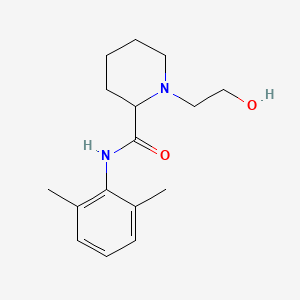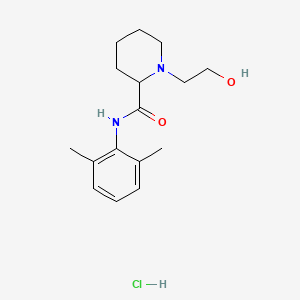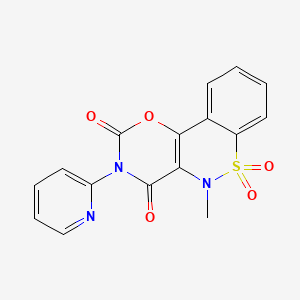
N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine
描述
E55888, also known as N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine, is a synthetic organic compound developed by Esteve. It acts as a potent and selective full agonist at the 5HT7 serotonin receptor. This compound is primarily used for investigating the role of 5-HT7 receptors in the perception of pain .
准备方法
合成路线和反应条件: E55888 的合成涉及在特定条件下使 N,N-二甲基苯乙胺与 1,3,5-三甲基吡唑反应。反应通常需要二甲基亚砜 (DMSO) 等溶剂和催化剂来促进该过程。反应在受控温度下进行,以确保获得所需产物。
工业生产方法: E55888 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用高容量反应器并精确控制反应条件,以确保最终产品的一致性和纯度。 然后,使用结晶或色谱等技术对化合物进行纯化,以达到所需的质量标准 .
化学反应分析
反应类型: E55888 会发生各种化学反应,包括:
氧化: E55888 可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 该化合物可以使用氢化铝锂等还原剂进行还原。
取代: E55888 可以发生取代反应,其中其官能团之一被另一基团取代。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在催化剂存在下卤化剂如溴或氯。
主要形成的产物:
氧化: 形成相应的羧酸或酮。
还原: 形成胺或醇。
取代: 形成卤代衍生物.
科学研究应用
E55888 在科学研究中具有广泛的应用,包括:
化学: 用作研究 5HT7 受体激动剂的性质和反应的参考化合物。
生物学: 研究 5-HT7 受体在各种生物过程中的作用,包括疼痛感知和神经功能。
医学: 探索疼痛管理和神经疾病的潜在治疗应用。
工业: 用于开发针对 5-HT7 受体的新药.
作用机制
E55888 通过作为 5HT7 血清素受体的完全激动剂而发挥其作用。该受体参与神经递质释放的调节,并在各种生理过程中发挥作用,包括情绪调节、昼夜节律和疼痛感知。 通过与 5HT7 受体结合,E55888 激活下游信号通路,从而导致这些生理过程的调节 .
类似化合物:
- AS-19
- LP-12
- LP-44
- LP-211
比较: 与其他类似化合物相比,E55888 具有对 5HT7 受体的高效力和选择性,这使其独一无二。虽然 AS-19 和 LP-12 等化合物也靶向 5HT7 受体,但 E55888 在与吗啡联合使用时,在增强镇痛作用方面表现出更大的疗效。 这使其成为疼痛管理和神经学研究的宝贵化合物 .
相似化合物的比较
- AS-19
- LP-12
- LP-44
- LP-211
Comparison: E55888 is unique in its high potency and selectivity for the 5HT7 receptor compared to other similar compounds. While compounds like AS-19 and LP-12 also target the 5HT7 receptor, E55888 has shown greater efficacy in enhancing the analgesic effects when used in combination with morphine. This makes it a valuable compound for research in pain management and neurological studies .
属性
IUPAC Name |
N,N-dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-12-16(13(2)19(5)17-12)15-8-6-7-14(11-15)9-10-18(3)4/h6-8,11H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWRMRKXKCSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=CC=CC(=C2)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029789 | |
| Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034142-33-0 | |
| Record name | N,N-Dimethyl[2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034142-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ7F7PL4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of E-55888?
A1: E-55888 exerts its effects by selectively binding to and activating the 5-HT7 receptor. [3] This activation, particularly in the spinal cord, is believed to initiate downstream signaling cascades that ultimately lead to the observed analgesic effects. [1, 5]
Q2: How does activation of the 5-HT7 receptor by E-55888 translate to pain relief, specifically in the context of neuropathic pain?
A2: While the exact mechanisms are still under investigation, research suggests that E-55888's activation of spinal 5-HT7 receptors may modulate pain transmission through interaction with GABAergic inhibitory interneurons. [1, 5] This interaction could enhance inhibitory signaling within the spinal cord, thereby reducing the perception of pain.
Q3: Has E-55888 demonstrated efficacy in preclinical models of pain?
A3: Yes, studies have shown that E-55888 effectively reduces pain behaviors in various animal models. For instance, it demonstrated significant antinociceptive effects in the second phase of the formalin test, a model of inflammatory pain, in wild-type mice but not in 5-HT7 receptor knockout mice. [1, 3] This finding strengthens the evidence for the role of 5-HT7 receptor activation in its analgesic action. E-55888 also alleviated hypersensitivity in models of neuropathic pain induced by nerve injury. [1, 6]
Q4: Does E-55888 exhibit any interaction with opioid analgesics?
A4: Interestingly, research indicates that E-55888 can potentiate the analgesic effects of morphine. [2] This potentiation was not due to pharmacokinetic interactions affecting morphine concentrations. This finding suggests a potential for using E-55888 as an adjuvant therapy to enhance the effectiveness of opioids.
Q5: Are there any potential concerns regarding the selectivity of E-55888 and potential off-target effects?
A5: While E-55888 displays high selectivity for the 5-HT7 receptor, some studies observed a decrease in body temperature at higher doses in both wild-type and 5-HT7 receptor knockout mice. [3, 4] This suggests the potential involvement of other receptors or mechanisms in its thermoregulatory effects and highlights the need for further research to fully characterize its selectivity profile.
Q6: What are the future directions for research on E-55888 and its therapeutic potential?
A6: Further research is needed to fully elucidate the intricate mechanisms underlying E-55888's analgesic effects, its long-term safety profile, and its potential for clinical translation. Investigating its interactions with other neurotransmitter systems involved in pain processing, and exploring its potential in combination therapies, will be crucial for advancing its therapeutic application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


